Mannosylamine
Overview
Description
Mannosylamine is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. It is an amino sugar where an amino group replaces a hydroxyl group in the mannose molecule. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mannosylamine can be synthesized through several methods. One common approach involves the reaction of mannose with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amino sugar.
Industrial Production Methods: Industrial production of this compound often involves the use of enzymatic processes. Enzymes such as transaminases can catalyze the conversion of mannose to this compound with high specificity and efficiency. These biocatalytic methods are preferred in industrial settings due to their sustainability and lower environmental impact compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: Mannosylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto sugars or acids.
Reduction: It can be reduced to form deoxy sugars.
Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products: The major products formed from these reactions include keto sugars, deoxy sugars, and substituted amino sugars, which have significant applications in biochemical research and industrial processes.
Scientific Research Applications
Mannosylamine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of glycosides and other complex carbohydrates.
Biology: this compound is involved in the study of glycoproteins and glycolipids, which are essential components of cell membranes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting glycosylation processes in diseases such as cancer and viral infections.
Industry: this compound is used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of mannosylamine involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for enzymes involved in glycosylation processes. The molecular targets include glycosyltransferases and glycosidases, which play crucial roles in the synthesis and modification of glycoproteins and glycolipids. By modulating these pathways, this compound can influence various cellular functions and processes.
Comparison with Similar Compounds
Glucosamine: Another amino sugar, glucosamine, is similar to mannosylamine but differs in the position of the amino group.
Galactosamine: Galactosamine is an amino sugar derived from galactose and shares structural similarities with this compound.
N-Acetylmannosamine: This compound is an acetylated derivative of this compound and has distinct biochemical properties.
Uniqueness: this compound is unique due to its specific interactions with enzymes involved in mannose metabolism. Its ability to modulate glycosylation processes makes it a valuable tool in biochemical research and therapeutic development.
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5+,6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWOEQFAYSXBRK-RWOPYEJCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)N)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)N)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914327 | |
Record name | Hexopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7388-99-0, 96782-90-0 | |
Record name | Mannosylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007388990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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